4-Ethynyl-2-methylphenol
Overview
Description
4-Ethynyl-2-methylphenol is an organic compound with the molecular formula C9H8O. It is a derivative of phenol, characterized by the presence of an ethynyl group at the fourth position and a methyl group at the second position on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethynyl-2-methylphenol can be synthesized through various methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of an aromatic halide with a nucleophile.
Sonogashira Coupling: This is a common method for forming carbon-carbon bonds between an aryl halide and an alkyne.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethynyl and methyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the ethynyl group.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-Ethynyl-2-methylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methylphenol depends on its specific application:
Chemical Reactions: The ethynyl group can participate in various coupling reactions, such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic fragments.
Biological Activity: If explored for biological applications, it may interact with cellular targets through its phenolic and ethynyl groups, potentially affecting enzyme activity or cellular signaling pathways.
Comparison with Similar Compounds
4-Ethyl-2-methylphenol: Similar in structure but with an ethyl group instead of an ethynyl group.
2-Methylphenol (o-Cresol): Lacks the ethynyl group, making it less reactive in certain coupling reactions.
4-Ethynylphenol: Lacks the methyl group, which can influence its reactivity and physical properties.
Uniqueness: 4-Ethynyl-2-methylphenol’s combination of an ethynyl and a methyl group on the phenol ring makes it unique in its reactivity and potential applications. The ethynyl group provides a site for further functionalization, while the methyl group can influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
4-ethynyl-2-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6,10H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWMWUAKTFHAKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699282 | |
Record name | 4-Ethynyl-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99595-76-3 | |
Record name | 4-Ethynyl-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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